2-Arachidonoylglycerol

Vue d'ensemble

Description

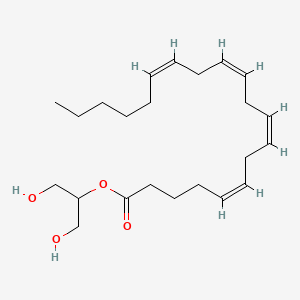

2-Arachidonoylglycerol (2-AG) is an endocannabinoid, an endogenous agonist of the CB1 receptor and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . It is present at relatively high levels in the central nervous system, with cannabinoid neuromodulatory effects .

Synthesis Analysis

2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The synthesis of 2-AG involves a three-step procedure. The enzymatic synthesis of 1,3-dibenzoyl glycerol starts from glycerol. Then, the compound is coupled with arachidonic acid (AA) to give the protected 2-AG. Finally, an enzymatic alcoholysis reaction is set up to achieve 2AG, with yields higher than 98% and highly regioselective .

Molecular Structure Analysis

The molecular formula of 2-AG is C23H38O4 . Its average mass is 378.545 Da and its monoisotopic mass is 378.277008 Da .

Chemical Reactions Analysis

The breakdown of 2-AG is more complicated with at least eight different enzymes participating. These enzymes can either degrade 2-AG into its components, arachidonic acid and glycerol, or transform 2-AG into highly bioactive signal molecules .

Physical And Chemical Properties Analysis

2-AG is an amphiphilic molecule, which complicates its use as a drug-like molecule due to its instability in aqueous media .

Applications De Recherche Scientifique

Synthesis and Biocatalysis

2-AG is synthesized through a two-step enzymatic process that avoids isomerization, which is crucial for maintaining its biological activity as an endogenous agonist for cannabinoid receptors. This method involves the use of immobilized lipase from Mucor miehei and has been shown to yield 2-AG with good efficiency and minimal by-products .

Neuroprotection and Neuroinflammation

Research has explored the effects of 2-AG on retinal CB1 cannabinoid receptors and reactive microglia. It’s been found that 2-AG can act as a neuroprotectant and anti-inflammatory agent, particularly in the context of retinal diseases that involve neurodegeneration and neuroinflammation .

Endocannabinoid System Modulation

2-AG plays a significant role as a modulator within the endocannabinoid system, affecting emotional states and pain sensation. Its identification and quantification are vital for understanding its impact on medical and pathological processes .

Cardiovascular Disease

In the context of cardiovascular disease, 2-AG has been investigated for its potential therapeutic effects. Studies suggest that it can inhibit the up-regulation of TGF-β1 and Smad2/3, reduce myocardial fibrosis, and improve cardiac function, particularly in diabetic mice .

Cannabinoid Receptor Agonism

As an endogenous ligand for cannabinoid receptors, 2-AG’s agonistic action is central to its role in various physiological functions across central and peripheral organs. Alterations in its levels can significantly affect homeostasis and cellular steady-state conditions .

Therapeutic Development

The modulation of 2-AG levels, whether through exogenous administration or by enhancing endogenous production, has therapeutic implications. For instance, increasing 2-AG levels can provide neuroprotection against excitotoxicity and reduce microglial activation without affecting CB1 receptor expression .

Mécanisme D'action

Target of Action

2-Arachidonoylglycerol (2-AG) is an endogenous cannabinoid ligand . It primarily targets the cannabinoid receptors CB1 and CB2 . It also acts as a potent agonist at GPR55 . These receptors play crucial roles in various physiological processes, including pain sensation, emotional state, and synaptic plasticity .

Mode of Action

2-AG interacts with its targets, the CB1, CB2, and GPR55 receptors, by acting as a full agonist . This means it binds to these receptors and activates them, leading to various changes in the body. For instance, it regulates neurotransmitter release in the central nervous system .

Biochemical Pathways

2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . It plays a key role in the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes. 2-AG is involved in different forms of synaptic plasticity . It also plays a significant role in the resolution of acute pain and provides analgesic benefits to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

Pharmacokinetics

The pharmacokinetic properties of 2-AG are still under investigation. It’s known that 2-ag is synthesized on demand and has a short-lived transmission . A study on guinea pigs found that the volume of distribution at steady state (Vss), total plasma clearance (CL), and half-life (t1/2β) of 2-AG were 0.21 ± 0.025 L kg−1, 9.2 ± 1.5 L h−1 kg−1, and 17.7 ± 3.8 min, respectively .

Result of Action

The activation of cannabinoid receptors by 2-AG results in various molecular and cellular effects. For instance, it’s involved in the regulation of neurotransmitter release . It also contributes to the resolution of acute pain and provides analgesic benefits to various types of pain . Furthermore, it’s been suggested that 2-AG plays a role in the rewarding effects of ethanol .

Action Environment

The action of 2-AG can be influenced by various environmental factors. For example, ethanol has been shown to affect 2-AG’s effects on synaptic transmission and behavior . Additionally, the concentration of 2-AG in the nervous tissue may influence its analgesic and antinociceptive effects .

Orientations Futures

Pharmacological modulation of 2-AG signalling stands as a potential new therapeutic target in treating major depressive disorder (MDD). Particular emphasis is given to the pharmacological augmentation of 2-AG levels by monoacylglycerol lipase (MAGL) inhibitors and the modulation of CB2 receptors . Furthermore, 2-AG might be a novel therapeutic target in the treatment of cardiovascular disease .

Propriétés

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017454 | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

53847-30-6 | |

| Record name | 2-Arachidonylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ARACHIDONOYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)

![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)

![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)